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Compound of Interest

Compound Name: Methyl 3,4-dimethoxycinnamate

Cat. No.: B8806434 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Methyl 3,4-dimethoxycinnamate, a compound of interest for researchers, scientists, and

professionals in drug development. The guide details its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, supported by detailed experimental

protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data
The following sections present the key spectroscopic data for Methyl 3,4-
dimethoxycinnamate. Due to the limited availability of fully assigned public data for this

specific molecule, spectral data for the closely related compound, methyl 4-methoxycinnamate,

is provided for comparison, alongside predicted values for Methyl 3,4-dimethoxycinnamate
based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Predicted data for Methyl 3,4-dimethoxycinnamate is based on the analysis of similar

compounds and spin-spin coupling rules.
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.65 d ~16.0 1H, Vinylic

~7.1-7.0 m - 2H, Aromatic

~6.85 d ~8.0 1H, Aromatic

~6.30 d ~16.0 1H, Vinylic

3.91 s - 3H, Methoxy

3.89 s - 3H, Methoxy

3.78 s - 3H, Ester Methyl

¹³C NMR (Carbon-13 NMR) Data

Predicted data for Methyl 3,4-dimethoxycinnamate is based on the analysis of similar

substituted aromatic compounds.
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Chemical Shift (δ, ppm) Assignment

~167.5 C=O (Ester)

~151.0 Aromatic C-O

~149.0 Aromatic C-O

~145.0 Vinylic CH

~127.5 Aromatic C

~123.0 Aromatic CH

~115.5 Vinylic CH

~111.0 Aromatic CH

~109.5 Aromatic CH

56.0 Methoxy

55.9 Methoxy

51.6 Ester Methyl

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3010-2950 Medium
C-H stretch (aromatic and

vinylic)

~2950-2840 Medium C-H stretch (aliphatic)

~1715 Strong
C=O stretch (α,β-unsaturated

ester)

~1635 Strong C=C stretch (vinylic)

~1600, 1515, 1465 Medium-Strong C=C stretch (aromatic)

~1260, 1140 Strong C-O stretch (ester and ether)

~980 Strong =C-H bend (trans-vinylic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Methyl 3,4-dimethoxycinnamate (C₁₂H₁₄O₄), the molecular weight is

222.24 g/mol .[1]

m/z Proposed Fragment

222 [M]⁺ (Molecular Ion)

207 [M - CH₃]⁺

191 [M - OCH₃]⁺

163 [M - COOCH₃]⁺

151 [M - CH₃ - CO₂CH₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

organic compound like Methyl 3,4-dimethoxycinnamate.
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NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width,

relaxation delay).

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants to determine the connectivity of protons.

IR Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile

solvent (e.g., dichloromethane or acetone).

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Apply a drop of the solution to the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the spectrum of the sample. The instrument will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the wavenumbers of these bands to the characteristic vibrational frequencies of

known functional groups.
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Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in a high vacuum.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing the ejection of an electron to form a molecular ion (M⁺).

Mass Analysis:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected by an electron multiplier or other suitable detector.

The detector generates a signal that is proportional to the abundance of each ion.

Data Analysis:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions

and proposing plausible fragmentation pathways.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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